1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO3S. It is known for its unique structure, which includes a benzenesulfonyl group attached to an oxan-4-ylmethanamine moiety.
Vorbereitungsmethoden
The synthesis of 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride typically involves multiple steps, including the formation of the oxan-4-ylmethanamine core and subsequent sulfonylation. One common synthetic route involves the following steps:
Formation of Oxan-4-ylmethanamine: This step involves the reaction of tetrahydropyran with formaldehyde and ammonia to form oxan-4-ylmethanamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and sulfonyl groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield corresponding nitroso or nitro derivatives .
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride can be compared with other sulfonyl-containing compounds, such as:
Benzenesulfonamide: Similar in structure but lacks the oxan-4-ylmethanamine moiety.
Methanesulfonyl chloride: Contains a sulfonyl group but differs in its overall structure and reactivity.
Tosylamide: Another sulfonamide derivative with different substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of the benzenesulfonyl group with the oxan-4-ylmethanamine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H18ClNO3S |
---|---|
Molekulargewicht |
291.79 g/mol |
IUPAC-Name |
[4-(benzenesulfonyl)oxan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H17NO3S.ClH/c13-10-12(6-8-16-9-7-12)17(14,15)11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H |
InChI-Schlüssel |
MGMOQLIEKBZVGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CN)S(=O)(=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.